5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione
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Overview
Description
5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a phenylcyclopropyl group attached to an imidazolidine-2,4-dione core.
Mechanism of Action
Target of Action
The primary targets of 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione are Tankyrase 1 and 2 (TNKS-1 and TNKS-2), which belong to the poly (ADP-ribose) polymerase family . These proteins play an essential role in the Wnt β-catenin pathway and various other cellular processes .
Mode of Action
This compound interacts with its targets, TNKS-1 and TNKS-2, through a dual-inhibitory mechanism . The compound binds to conserved residues; GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 . This binding results in high-affinity interactions and contributes to the inhibitory potential of the compound .
Biochemical Pathways
The interaction of this compound with TNKS-1 and TNKS-2 affects the Wnt β-catenin pathway . This pathway is crucial for various cellular processes. The compound’s inhibitory action on TNKS-1 and TNKS-2 can therefore influence these processes.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on TNKS-1 and TNKS-2 . By inhibiting these targets, the compound can potentially influence the Wnt β-catenin pathway and other related cellular processes .
Biochemical Analysis
Biochemical Properties
5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with metal ions, which can influence its biochemical activity . The nature of these interactions often involves the formation of iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, which can lower the substrate’s LUMO (Lowest Unoccupied Molecular Orbital) and facilitate various biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has demonstrated potential anticancer activity by suppressing tumor growth through the inhibition of specific signaling pathways . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use . The compound’s ability to form stable complexes with metal ions and other biomolecules allows it to modulate enzyme activity and alter gene expression patterns . These interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can result in significant alterations in cell behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as anticancer or antimicrobial activity . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and organ damage . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s role in metabolic pathways is essential for understanding its overall impact on cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is important for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s biochemical activity and its interactions with other biomolecules within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione can be achieved through various methods. One common approach involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . This method yields imidazolidine derivatives with high efficiency, typically in the range of 70-74% . Another method involves the Knoevenagel condensation, which is used to synthesize larger homologous molecules .
Industrial Production Methods: Industrial production of this compound often involves optimization of multi-component reactions (MCRs) such as the Bucherer–Berg reaction . These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the imidazolidine-2,4-dione core, which is highly reactive.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve halogenating agents like bromine or chlorine .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield imidazolidine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticonvulsant and antibacterial agent . Additionally, it is used in industrial applications for the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other imidazolidine-2,4-dione derivatives such as 5,5-diphenylimidazolidine-2,4-dione . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness: What sets 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione apart is its unique phenylcyclopropyl group, which enhances its biological activity and makes it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2-phenylcyclopropyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-10(13-12(16)14-11)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6H2,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCJURIGVDBUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)C3C(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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